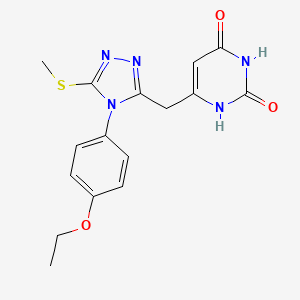

![molecular formula C21H14ClF2N3S B2821920 2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine CAS No. 688356-05-0](/img/structure/B2821920.png)

2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

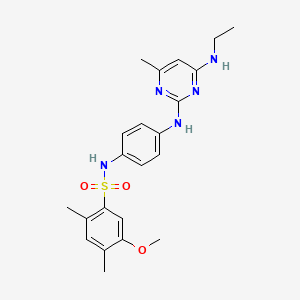

The compound “2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine” is a complex organic molecule that contains several functional groups and structural features. It includes a quinazoline ring, which is a type of heterocyclic compound . Quinazolines have been found to exhibit a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline ring system is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is a nitrogen-containing pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazoline ring might contribute to its stability and reactivity. The chloro, fluoro, and amino groups could also influence its polarity, solubility, and reactivity .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine:

Antiviral Applications

This compound, being a quinazoline derivative, has shown potential antiviral properties. Quinazoline derivatives are known for their broad-spectrum antiviral activities against viruses such as herpes simplex virus (HSV), influenza, and hepatitis viruses. The presence of halogenated phenyl groups in the structure enhances its ability to inhibit viral replication by interfering with viral DNA or RNA synthesis .

Anticancer Applications

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. They can inhibit various tyrosine kinases, which are crucial for cancer cell proliferation and survival. The compound’s structure allows it to bind effectively to the ATP-binding sites of these kinases, thereby blocking their activity and inducing apoptosis in cancer cells .

Antibacterial Applications

The compound’s structure, featuring a quinazoline core and halogenated phenyl groups, makes it a promising candidate for antibacterial research. Quinazoline derivatives have been found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

It can be inferred that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the specific targets of the compound.

Biochemical Pathways

Similar compounds have been found to influence various biological activities . The exact pathways and their downstream effects would depend on the specific targets of the compound.

Result of Action

Similar compounds have been found to exhibit various biological activities . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClF2N3S/c22-14-7-5-13(6-8-14)12-28-21-26-19-4-2-1-3-16(19)20(27-21)25-15-9-10-17(23)18(24)11-15/h1-11H,12H2,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXAYZYTJLQYJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClF2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B2821840.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2821846.png)

![1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B2821847.png)

![Methyl 2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2821851.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2821856.png)